
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane is a complex organic compound characterized by the presence of two 4-methylbenzene-1-sulfonyl groups attached to a 1,12-diazacyclodocosane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane typically involves the reaction of 1,12-diazacyclodocosane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the parent 1,12-diazacyclodocosane.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfonic acids.
Reduction: 1,12-diazacyclodocosane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which 1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The diazacyclodocosane backbone provides structural rigidity, allowing the compound to fit into specific binding sites on target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,12-Diazacyclodocosane: The parent compound without the sulfonyl groups.
1,12-Bis(4-chlorobenzene-1-sulfonyl)-1,12-diazacyclodocosane: A similar compound with chlorine substituents instead of methyl groups.
1,12-Bis(4-nitrobenzene-1-sulfonyl)-1,12-diazacyclodocosane: A similar compound with nitro groups instead of methyl groups.
Uniqueness
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane is unique due to the presence of the 4-methylbenzene-1-sulfonyl groups, which impart specific chemical properties and reactivity. These groups can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents.
Propiedades
Número CAS |
87338-11-2 |
|---|---|
Fórmula molecular |
C34H54N2O4S2 |
Peso molecular |
618.9 g/mol |
Nombre IUPAC |
1,12-bis-(4-methylphenyl)sulfonyl-1,12-diazacyclodocosane |
InChI |
InChI=1S/C34H54N2O4S2/c1-31-19-23-33(24-20-31)41(37,38)35-27-15-11-7-3-5-9-13-17-29-36(30-18-14-10-6-4-8-12-16-28-35)42(39,40)34-25-21-32(2)22-26-34/h19-26H,3-18,27-30H2,1-2H3 |
Clave InChI |
QRFRWYPXRVBIDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCCCCCCN(CCCCCCCCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


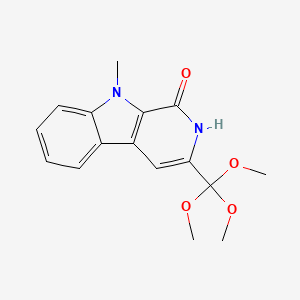
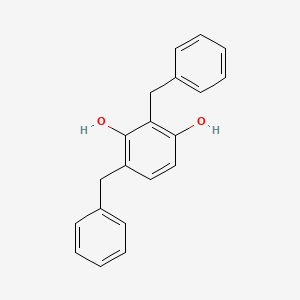
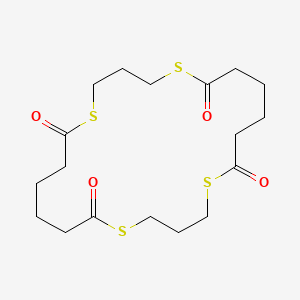
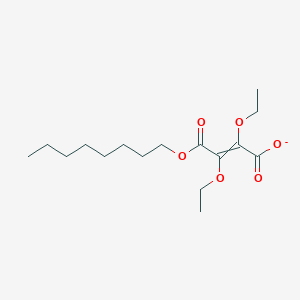
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
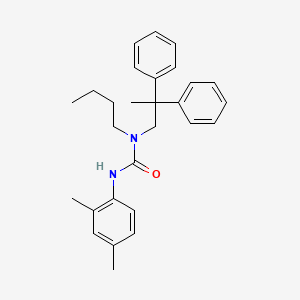
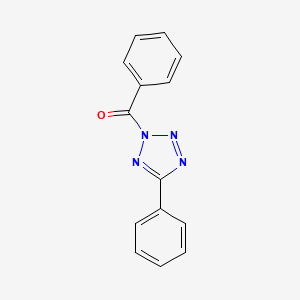
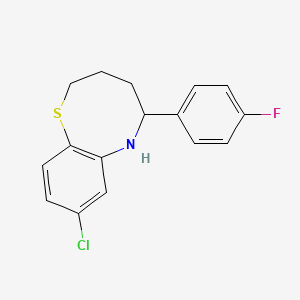

![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)

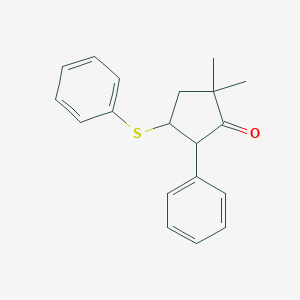
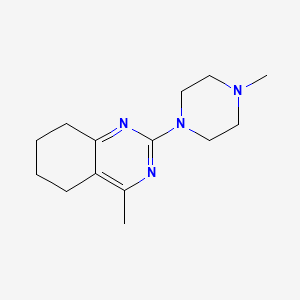
![Benzyl[tris(cyanomethyl)]phosphanium bromide](/img/structure/B14399555.png)
